molecular formula C8H9F3N2 B2564229 1-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-AMINE CAS No. 944900-33-8

1-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-AMINE

Cat. No.: B2564229
CAS No.: 944900-33-8
M. Wt: 190.169
InChI Key: FZDWTYLPDDKVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine is a chiral primary amine featuring a pyridine ring substituted at the 6-position with a trifluoromethyl (-CF₃) group and an ethylamine moiety at the 2-position. This compound is structurally distinguished by the electron-withdrawing -CF₃ group, which enhances its lipophilicity and influences electronic interactions in chemical and biological systems. Such amines are critical intermediates in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals, where chirality and fluorine substituents play pivotal roles in bioactivity and metabolic stability .

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-7(13-6)8(9,10)11/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDWTYLPDDKVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, where different substituents can be introduced under specific conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents.

Scientific Research Applications

Medicinal Chemistry Applications

1-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine exhibits potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Recent studies have focused on the synthesis of fluorinated pyridine derivatives, including this compound, which have shown promising anticancer properties. For instance:

  • Study Findings : A synthesized library of pyridine derivatives was evaluated for antiproliferative activity against various cancer cell lines. The results indicated that modifications to the pyridine structure significantly influenced biological activity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Agrochemical Applications

The compound's unique properties extend to agricultural chemistry, where it has been evaluated for its potential as an insecticide and fungicide.

In a recent investigation of trifluoromethyl pyrimidine derivatives (related compounds), several showed significant antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. Although specific data on 1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-amines' agricultural efficacy is limited, the structural similarities suggest potential applications in crop protection .

Material Science Applications

In material science, compounds featuring trifluoromethyl groups are often explored for their unique electronic properties, which can be advantageous in developing advanced materials.

Synthesis and Characterization

Research indicates that trifluoromethyl-substituted amines can be employed in synthesizing polymers with enhanced thermal stability and electrical conductivity. The synthesis typically involves multi-step reactions that yield high-purity products suitable for further applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 1-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in key biological processes, such as cell signaling and metabolism.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Differences

Compound Name Core Structure Substituent Position Key Groups Molar Mass (g/mol) Biological Relevance
1-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine Pyridine 6-position -CF₃, -NH₂ ~207 (estimated) Chiral building block, ligand
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine Pyrimidine 2-position -CF₃, -NH₂ 191.15 Agrochemical intermediates
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Pyrimidine 5-position -F, -NH₂ ~155 Potential antiviral agents
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine Benzene 2,6-positions -CF₃, -F, -NH₂ 222.18 Pharmaceutical lead compound

Key Observations :

  • Pyridine vs.
  • -CF₃ vs. -F : The trifluoromethyl group enhances lipophilicity and steric bulk compared to fluorine, improving membrane permeability but possibly reducing solubility .
  • Aromatic vs. Heteroaromatic : Benzene-based analogs (e.g., ) exhibit different pharmacokinetic profiles due to reduced heteroatom interactions.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property 1-[6-(CF₃)Pyridin-2-yl]ethan-1-amine 1-(2-(CF₃)Pyrimidin-5-yl)ethan-1-amine 1-(5-F-Pyrimidin-2-yl)ethan-1-amine
Molar Mass ~207 191.15 ~155
Density (g/cm³) ~1.3 (estimated) 1.303 N/A
Boiling Point (°C) ~170–180 (estimated) 171.4 N/A
pKa ~7.8–8.2 (estimated) 7.86 ~7.5 (estimated)

Implications :

  • The pKa (~7.8–8.2) indicates partial ionization at physiological pH, influencing bioavailability and interaction with biological targets .

Biological Activity

1-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine, also known by its CAS number 1000504-55-1, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H9F3N2
  • Molecular Weight : 190.16 g/mol
  • LogP : 2.303
  • PSA (Polar Surface Area) : 29.96 Ų

These properties suggest that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below are some key findings:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

  • Inhibition Against Bacteria : In vitro tests have shown that compounds similar to this compound demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed up to 94.5% inhibition against E. coli at concentrations of 50 µg/mL .
CompoundBacterial Strain% Inhibition at 50 µg/mL
71aE. coli94.5
71eP. aeruginosa67.3
71gE. coli70.4

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity:

  • Cell Line Studies : In vitro evaluations using various cancer cell lines have indicated that the compound exhibits cytotoxic effects, leading to reduced cell viability in a dose-dependent manner .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature may facilitate membrane penetration, disrupting cellular integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Study on Antimicrobial Efficacy

In a comparative study focusing on various pyridine derivatives, researchers found that the introduction of trifluoromethyl groups significantly enhanced antimicrobial activity against pathogenic strains . The study highlighted that modifications in the molecular structure could lead to improved potency.

Evaluation of Anticancer Properties

Another study investigated the anticancer efficacy of related compounds in human cancer cell lines, revealing that certain derivatives exhibited IC50 values as low as 10 µM, indicating promising activity against cancer cells .

Q & A

Q. What are the common synthetic routes for 1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-amine?

The compound is typically synthesized via coupling reactions between a pyridine-containing intermediate and an amine precursor. For example, analogous compounds in pharmaceutical chemistry are prepared by reacting substituted amines with activated carbonyl derivatives (e.g., carboxamides or esters) under catalytic or thermal conditions . Reductive amination of 1-[6-(trifluoromethyl)pyridin-2-yl]ethanone (a related ketone) using ammonia or a substituted amine could also be explored, though direct evidence for this route requires further validation .

Q. How is the compound characterized post-synthesis?

Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR chemical shifts at ~8.56–11.06 ppm for aromatic protons), electrospray ionization mass spectrometry (ESIMS) for molecular weight confirmation (e.g., m/z ≈ 393–459), and high-performance liquid chromatography (HPLC) to assess purity (80–99%) . Liquid chromatography-mass spectrometry (LCMS) is additionally used to verify structural integrity and detect impurities .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group enhances the pyridine ring’s electrophilicity, reduces basicity of the adjacent amine, and improves metabolic stability. These properties are critical in drug design, as seen in structurally related compounds targeting enzyme inhibition or receptor binding .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

Low yields (e.g., 15–25% in analogous syntheses) may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Screening catalysts (e.g., Pd-based for coupling reactions).
  • Adjusting reaction temperature and solvent polarity (e.g., DMF vs. THF).
  • Employing protecting groups for the amine to prevent undesired side products .

Q. What computational methods are used to study the compound’s interactions with biological targets?

Density functional theory (DFT) can model electronic effects of the trifluoromethyl group on reactivity. Molecular docking studies predict binding affinities to enzymes (e.g., kinases) or receptors, while molecular dynamics (MD) simulations assess conformational stability in biological environments .

Q. How should researchers address discrepancies in reported biological activity data for derivatives?

Conflicting data may stem from assay variability (e.g., cell-line specificity or concentration ranges). Orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analysis of dose-response curves are recommended. Structural analogs in preclinical studies highlight the need for rigorous control of stereochemistry and purity .

Q. What strategies improve the compound’s stability during storage?

While direct stability data is limited, related amines are stored under inert atmospheres (argon) at low temperatures (-20°C) to prevent oxidation. Lyophilization or formulation with stabilizing excipients (e.g., cyclodextrins) may enhance shelf life .

Q. How can the amine’s reactivity in nucleophilic reactions be experimentally determined?

Kinetic studies using electrophilic probes (e.g., acyl chlorides or sulfonyl fluorides) quantify nucleophilicity. Competition experiments with reference amines (e.g., benzylamine) under standardized conditions provide relative reactivity scales .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

X-ray crystallography or 2D NMR (e.g., 1^{1}H-13^{13}C HSQC) clarifies regiochemistry of substitution. High-resolution mass spectrometry (HRMS) and isotopic labeling distinguish between isobaric impurities .

Q. How can derivatives be designed for enhanced pharmacological profiles?

Structure-activity relationship (SAR) studies focus on modifying the pyridine ring (e.g., introducing halogens) or the ethylamine side chain (e.g., alkylation). Pharmacokinetic optimization may involve prodrug strategies or fluorine substitution to improve blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.